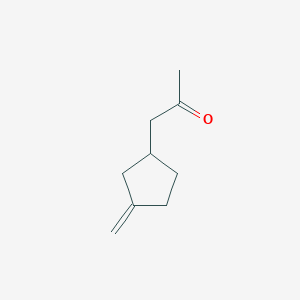
1-(3-Methylidenecyclopentyl)propan-2-one
Description
1-(3-Methylidenecyclopentyl)propan-2-one is a cyclic ketone characterized by a cyclopentane ring with a methylidene substituent at the 3-position and a propan-2-one (acetone) moiety. This compound’s unique structure combines the steric constraints of a bicyclic system with the electrophilic reactivity of the ketone group, making it a candidate for applications in medicinal chemistry and synthetic intermediates.
Properties
CAS No. |
100812-38-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(3-methylidenecyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3 |
InChI Key |
UXPGODLYTAQGTA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CCC(=C)C1 |
Canonical SMILES |
CC(=O)CC1CCC(=C)C1 |
Synonyms |
2-Propanone, 1-(3-methylenecyclopentyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Steric Effects
The compound’s cyclopentyl backbone distinguishes it from aromatic analogs. Key comparisons include:
Aromatic vs. Cyclic Backbones
- 1-(3-(Methylthio)phenyl)propan-2-one (): The methylthio group adds both steric bulk and electron-donating effects, which may enhance solubility but reduce target engagement in crowded binding pockets.
Cycloalkane-Substituted Analogs :
- Saturated Cyclopentane/cyclohexane Derivatives (, Compounds 11–12): Replacing benzene with saturated rings (e.g., cyclopentane in Compound 11) dramatically reduced FGFR1 enzymatic activity (IC50 >1 µM vs. 85 nM for nitrobenzene analog 17). This highlights the importance of aromaticity or rigid conjugation for binding in some contexts.
Substituent Effects on Activity
reveals critical structure-activity relationships (SAR) for propan-2-one derivatives:
- Electron-Withdrawing Groups : Compound 17 (nitrobenzene substituent) showed potent FGFR1 inhibition (IC50 = 85 nM), suggesting electron-withdrawing groups enhance activity .
- Steric Bulk : Larger substituents (e.g., propionyl in Compound 22) reduced activity, while smaller groups (acetyl in Compound 21) were tolerated .
- Position Sensitivity : Meta-substituted benzene rings (e.g., Compound 17) outperformed para-substituted analogs (e.g., Compound 19), emphasizing spatial alignment in binding pockets .
Comparison to Target Compound : The 3-methylidenecyclopentyl group lacks aromatic electron-withdrawing effects but provides a unique steric profile. Its activity may depend on complementary interactions with hydrophobic regions in biological targets.
Metabolic and Pharmacological Profiles
- Amino-Substituted Analogs: 3-Methylmethcathinone () and 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one () exhibit stimulant properties due to their amino groups, which undergo hepatic metabolism to active metabolites (e.g., PMA → PHA in ) .
- Non-Amino Analogs: The target compound lacks nitrogen substituents, likely reducing interactions with monoamine transporters and altering metabolic pathways (e.g., cytochrome P450 oxidation vs. dealkylation).
Key Insight: The absence of amino groups in 1-(3-Methylidenecyclopentyl)propan-2-one may confer greater metabolic stability but limit CNS activity compared to cathinone derivatives.
Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted logP* |
|---|---|---|---|---|
| This compound | C9H12O | 136.19 | Cyclopentyl, methylidene | ~2.1 |
| 1-(3-Methylphenyl)propan-2-one | C10H12O | 148.20 | Methylphenyl | ~2.5 |
| 1-(3-(Methylthio)phenyl)propan-2-one | C10H12OS | 180.27 | Methylthio | ~2.8 |
| 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one | C14H20O2 | 220.31 | tert-Butyl, hydroxyl | ~3.0 |
*logP estimated using fragment-based methods.
Key Trends :
- The target compound’s cyclopentyl group offers moderate lipophilicity, balancing membrane permeability and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


